

# A Comparative Guide to Spectroscopic Data of Pyrimidine Synthesis Intermediates

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## Compound of Interest

Compound Name: 4-Chloro-5-iodo-2-(methylthio)pyrimidine

Cat. No.: B1315559

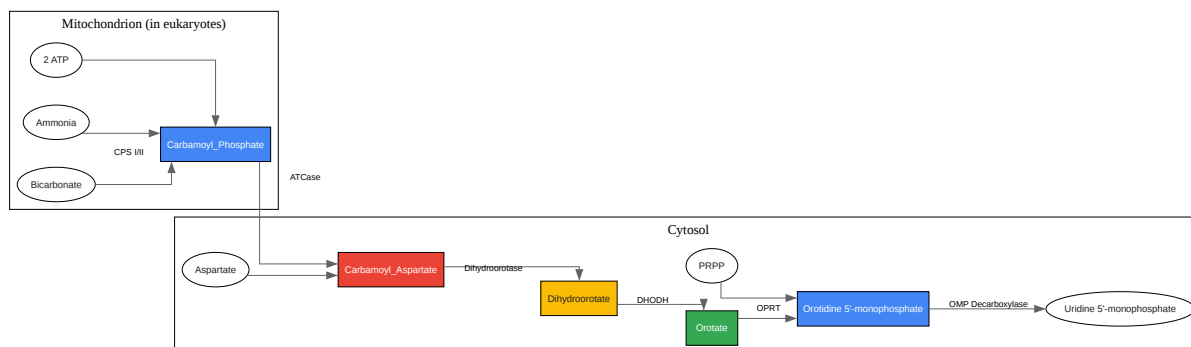
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For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Spectroscopic Signatures of Key Metabolites in Pyrimidine Biosynthesis

This guide provides a comprehensive comparison of spectroscopic data for key intermediates in the de novo pyrimidine synthesis pathway. Understanding the spectral characteristics of these molecules is crucial for researchers in metabolic studies, drug discovery, and diagnostics. This document summarizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data for carbamoyl phosphate, N-carbamoyl-L-aspartate, dihydroorotate, orotate, and orotidine 5'-monophosphate. Detailed experimental protocols and visual representations of the metabolic pathway and analytical workflows are included to support experimental design and data interpretation.

## De Novo Pyrimidine Synthesis Pathway

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the building blocks for DNA and RNA. The pathway begins with simple precursors and proceeds through a series of enzymatic steps to generate uridine monophosphate (UMP), the parent pyrimidine nucleotide.



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Caption: The de novo pyrimidine synthesis pathway, highlighting the key intermediates.

## Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the intermediates of the de novo pyrimidine synthesis pathway.

### Table 1: Carbamoyl Phosphate

Spectroscopic Technique	Data Type	Observed Values
$^1\text{H}$ NMR	Predicted Chemical Shift (ppm)	Data not available in a standard experimental format.
$^{13}\text{C}$ NMR	Predicted Chemical Shift (ppm)	A predicted spectrum is available from the Human Metabolome Database. A study on the binding of $^{13}\text{C}$ carbamoyl-P to aspartate transcarbamylase reported a downfield chemical shift change of 17.7 +/- 1.0 Hz upon forming an isomerized ternary complex. <a href="#">[1]</a>
Mass Spectrometry	Molecular Formula	$\text{CH}_4\text{NO}_5\text{P}$
Molecular Weight	141.02 g/mol	
IR Spectroscopy	No experimental data found.	

**Table 2: N-Carbamoyl-L-aspartate (Carbamoyl Aspartate)**

Spectroscopic Technique	Data Type	Observed Values
<sup>1</sup> H NMR	Chemical Shift (ppm)	4.22, 2.68, 2.67, 2.65, 2.64, 2.47, 2.45, 2.44, 2.43 (in Water at 600 MHz, pH 7.00)[2]
<sup>2</sup> D NMR ( <sup>1</sup> H- <sup>13</sup> C HSQC)	Chemical Shift (ppm)	Data available in PubChem, showing correlations between protons and directly bonded carbons.
Mass Spectrometry	Molecular Formula	C <sub>5</sub> H <sub>8</sub> N <sub>2</sub> O <sub>5</sub> [2]
Molecular Weight	176.13 g/mol [2]	
GC-MS fragmentation	Major peaks at m/z 160.15, 116.15, 117.1, 147.15, 161.15.	
IR Spectroscopy	Technique	ATR-IR[3]
Source	Bio-Rad Laboratories, Inc.[3]	

**Table 3: Dihydrooorotate**

Spectroscopic Technique	Data Type	Observed Values
$^1\text{H}$ NMR	Chemical Shift (ppm)	4.13, 4.12, 4.11, 4.10, 3.00, 2.98, 2.97, 2.96, 2.95, 2.81, 2.79, 2.78, 2.77, 2.76 (in Water at 500 MHz, pH 7.00)[1]
$^{13}\text{C}$ NMR	Chemical Shift (ppm)	172.46, 169.02, 153.25, 48.91, 32.73 (in DMSO-d6 at 22.53 MHz)[4]
Mass Spectrometry	Molecular Formula	$\text{C}_5\text{H}_6\text{N}_2\text{O}_4$ [1]
Molecular Weight	158.11 g/mol [1]	
GC-MS fragmentation	Major peaks at m/z 100.0, 257.0, 258.0, 359.0, 72.0.[4]	
IR Spectroscopy	Technique	Mull[4]
Source	Sigma-Aldrich Co. LLC.[4]	

**Table 4: Orotate**

Spectroscopic Technique	Data Type	Observed Values
$^1\text{H}$ NMR	Chemical Shift (ppm)	A spectrum is available from the Milk Composition Database (600 MHz in $\text{H}_2\text{O}$ ).
$^{13}\text{C}$ NMR	Chemical Shift (ppm)	A spectrum is available from SpectraBase (in DMSO-d6).[5]
Mass Spectrometry	Molecular Formula	$\text{C}_5\text{H}_4\text{N}_2\text{O}_4$ [6]
Molecular Weight	156.10 g/mol [6]	
LC-MS/MS Transition	m/z 155 -> 111	
IR Spectroscopy	Technique	KBr WAFER[7]
Source	E. MERCK AG, DARMSTADT, GERMANY[7]	

**Table 5: Orotidine 5'-monophosphate (OMP)**

Spectroscopic Technique	Data Type	Observed Values
<sup>1</sup> H NMR	Chemical Shift (ppm)	A <sup>1</sup> H NMR spectrum of 5,6-Dihydro-Orotidine 5'-Monophosphate (H <sub>2</sub> OMP) in D <sub>2</sub> O at 500 MHz showed peaks at δ (ppm) 5.8 (d, H-1'), 4.2 (dd, H-6), 4.1 (dd, H-2'), 4.0 (dd, H-3'), 3.9 (m, H-4'), 3.8–3.6 (m, H-5'), and 3.0–2.7 (ABX, H-5).[8] Studies on OMP decarboxylase have utilized <sup>1</sup> H NMR to monitor the exchange of the C-6 proton.[9]
<sup>13</sup> C NMR	Chemical Shift (ppm)	Data for a ribose- <sup>13</sup> C <sub>5</sub> labeled OMP is available. A standard spectrum of the unlabeled compound is not readily available.
Mass Spectrometry	Molecular Formula	C <sub>10</sub> H <sub>13</sub> N <sub>2</sub> O <sub>11</sub> P[10]
Molecular Weight	368.19 g/mol [11]	
LC-ESI-QQ (Negative)	Precursor Adduct: [M-H] <sup>-</sup> at m/z 367. Fragmentation at 10V shows major peaks at m/z 367.2, 321.3, 323.4, 307.4, 211. At 20V, major peaks are at m/z 323.3, 367.2, 321.3, 211.2, 96.9.[10]	
IR Spectroscopy	No experimental data found.	

## Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of spectroscopic data. Below are generalized procedures for the key techniques cited.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A common protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of pyrimidine intermediates involves the following steps:

- **Sample Preparation:** Dissolve 5-10 mg of the purified intermediate in 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{D}_2\text{O}$ ,  $\text{DMSO-d}_6$ ). The choice of solvent is critical and can influence chemical shifts.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
- **$^1\text{H}$  NMR Acquisition:**
  - Tune and shim the spectrometer to optimize magnetic field homogeneity.
  - Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - A longer relaxation delay (2-5 seconds) and a larger number of scans may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of  $^{13}\text{C}$ .
- **Data Processing:** Apply Fourier transformation to the raw data, followed by phasing and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS or a residual solvent peak).

## Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection of pyrimidine intermediates.

- **Sample Preparation:** Biological samples (e.g., cell extracts, biofluids) are typically subjected to protein precipitation and filtration. The sample is then diluted in a suitable solvent compatible with the LC mobile phase.
- **Liquid Chromatography:** Separation is often achieved using a C18 reversed-phase or a HILIC column with a gradient elution of water and an organic solvent (e.g., acetonitrile), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
- **Mass Spectrometry:**
  - An electrospray ionization (ESI) source is commonly used in either positive or negative ion mode.
  - For quantitative analysis, a triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte.

## Infrared (IR) Spectroscopy

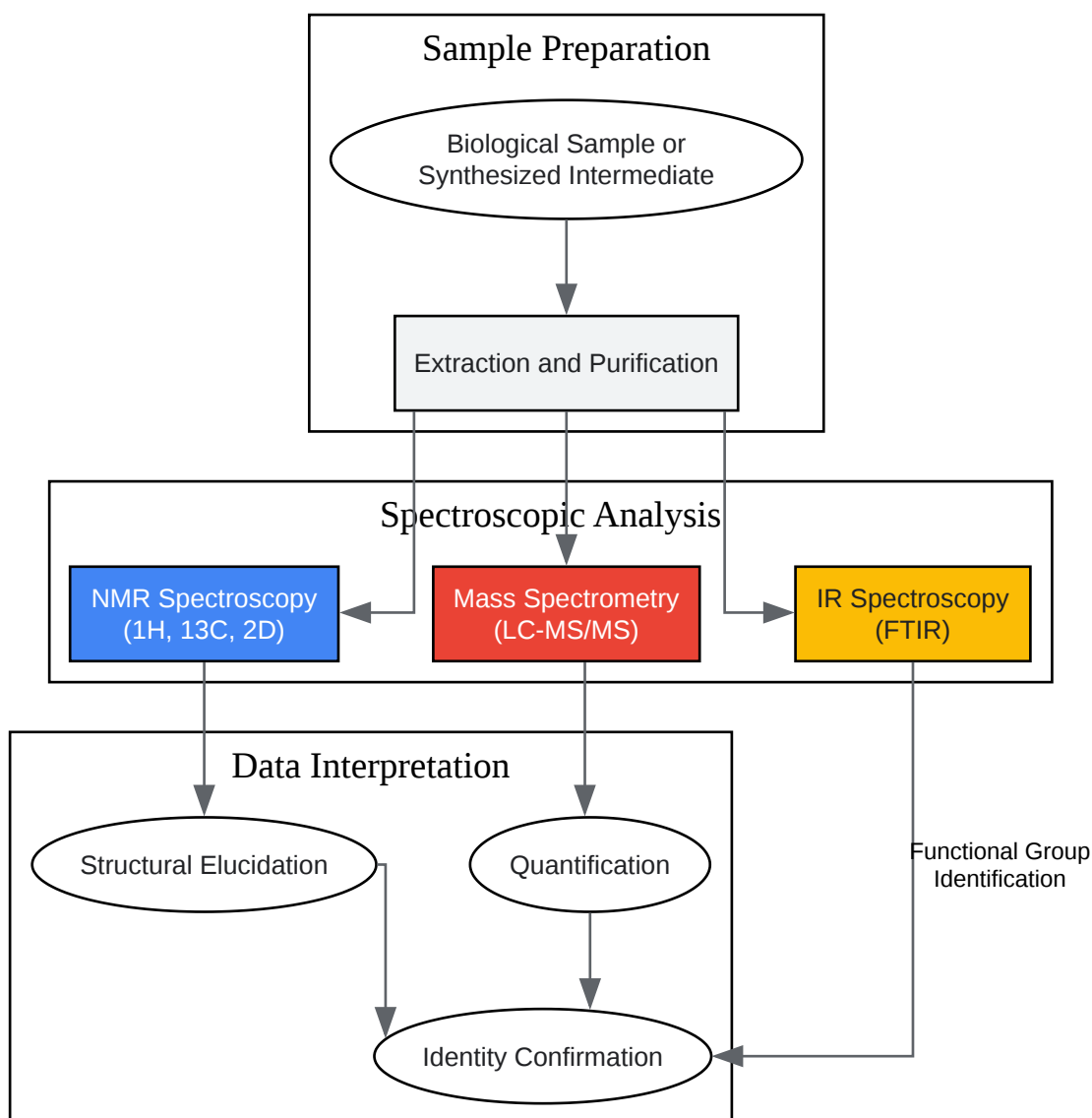
Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule.

- **Sample Preparation:** For solid samples, a KBr pellet or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of solid or liquid samples with minimal preparation.
- **Data Acquisition:** The sample is placed in the IR beam, and an interferogram is collected. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** A Fourier transform is applied to the interferogram to obtain the IR spectrum, which is a plot of absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of pyrimidine synthesis intermediates.





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